8-Azabicyclo[3.2.1]octane hydrochloride
Overview
Description
8-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound that forms the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities.
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Azabicyclo[32It’s known that tropane alkaloids, which share the same core structure, have diverse biological activities The exact interaction of 8-Azabicyclo[32
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities of
Biochemical Analysis
Biochemical Properties
8-Azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain regulation and mood control . Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The interactions between this compound and these biomolecules are crucial for its biochemical properties and therapeutic potential.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with κ-opioid receptors can modulate cell signaling pathways related to pain and mood regulation . Furthermore, its cytotoxic effects on tumor cell lines suggest that it can induce changes in gene expression and disrupt cellular metabolism, leading to cell death . These cellular effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structural similarity to bioactive alkaloids allows it to bind to specific receptors and enzymes, influencing their activity . For instance, its agonist activity in κ-opioid receptors involves binding to these receptors and activating them, leading to downstream signaling effects . Additionally, its cytotoxic activity against tumor cells may involve enzyme inhibition and induction of apoptosis through changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a cool, dry place in tightly closed containers to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cytotoxic activity against tumor cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxic activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects are critical for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s structural similarity to tropane alkaloids suggests that it may share similar metabolic pathways, including hydroxylation and acylation reactions . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, including the brain, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with κ-opioid receptors suggests that it may localize to the cell membrane, where these receptors are typically found . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-Azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
8-Azabicyclo[3.2.1]octane hydrochloride has numerous scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Azabicyclo[3.2.1]octane hydrochloride include other tropane alkaloids such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Scopolamine: Used for its anticholinergic properties.
Atropine: Employed in medicine for its ability to dilate pupils and treat bradycardia.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the range of biological activities it can exhibit. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAINBTSWOOHLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334906 | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6760-99-2 | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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